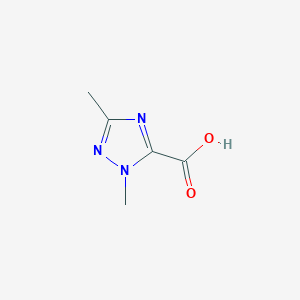

1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid

Vue d'ensemble

Description

1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid is a derivative of the triazole class of compounds. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

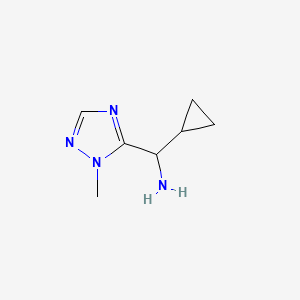

Triazole compounds, including 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid, can be synthesized using various methods . Some of these methods include synthesis from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride . The synthesis of triazole compounds has attracted much attention due to their broad biological activities .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid, like other triazoles, comprises two carbon atoms and three nitrogen atoms . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazole compounds, including 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid, are known to participate in a variety of chemical reactions . Their unique structure allows them to form a variety of non-covalent bonds with enzymes and receptors, leading to a wide range of biological activities .Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis methods have been developed for producing triazole-containing dipeptides and HSP90 inhibitors, utilizing 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These compounds serve as essential scaffolds in the creation of biologically active compounds and peptidomimetics, highlighting their significance in medicinal chemistry and drug design (Ferrini et al., 2015).

Synthesis and Transformation in the Triazole Series

The transformation and synthesis processes of acids within the 1,2,4-triazole series, including the production of derivatives from 3-methyl-1,2,4-triazole-5-carboxylic acid, underscore the chemical flexibility and utility of these compounds in generating a variety of chemically modified molecules for further application in research and development (Vereshchagina & Lopyrev, 1970).

Metal-Organic Frameworks (MOFs) with Breathing Behavior

Zinc-cluster-based MOFs employing 1,2,4-triazole derivatives demonstrate high chemical stability and selectivity in gas separation, along with unique "breathing" behavior towards small-molecule gases. This application presents a novel avenue for the use of triazole compounds in the development of advanced materials for industrial gas separation and storage (Kan et al., 2018).

Luminescent Metal-Organic Frameworks for Sensing

The development of Zn(II)/Cd(II) MOFs based on 1,2,4-triazole derivatives showcases their potential as multifunctional sensors. These frameworks possess strong luminescence and are capable of sensitively detecting ions and nitroaromatics, illustrating the application of triazole compounds in creating sensitive and selective sensing devices (Zhang et al., 2017).

Efficient Synthesis Techniques

The development of efficient, regioselective synthesis methods for 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines further highlights the synthetic versatility of triazole compounds. This approach facilitates the rapid creation of a diverse array of triazole derivatives, broadening the scope of their application in chemical research (Castanedo et al., 2011).

Orientations Futures

The future directions for research on 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid and other triazole compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Propriétés

IUPAC Name |

2,5-dimethyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-6-4(5(9)10)8(2)7-3/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFNNEWIBWZAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236145 | |

| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |

CAS RN |

1023307-69-8 | |

| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023307-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

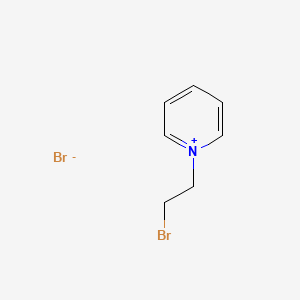

Feasible Synthetic Routes

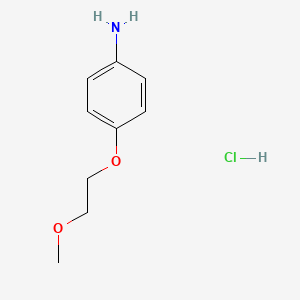

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Diethylamino)methyl]cyclopropanamine](/img/structure/B1649535.png)